N,N-diethyl-1-methyl-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~,N~5~-DIETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a nitro group, a carboxamide group, and ethyl and methyl substituents on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~5~-DIETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For example, the condensation of ethyl hydrazine with 3-nitro-1-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification techniques used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~5~,N~5~-DIETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO~4~).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted pyrazoles.
Scientific Research Applications
N~5~,N~5~-DIETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5,N~5~-DIETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-1-methyl-1H-pyrazole-5-carboxamide
- N~5~,N~5~-Diethyl-3-nitro-1H-pyrazole-5-carboxamide
- 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide
Uniqueness
N~5~,N~5~-DIETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the nitro and carboxamide functionalities, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N4O3 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-5-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-12(5-2)9(14)7-6-8(13(15)16)10-11(7)3/h6H,4-5H2,1-3H3 |
InChI Key |
NJLGSQNOSWQTQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
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